

# discovery and history of the BUR1 gene

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An In-depth Technical Guide to the Discovery and History of the **BUR1** Gene

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The **BUR1** gene in *Saccharomyces cerevisiae* encodes a cyclin-dependent kinase (CDK) that is a critical regulator of gene expression and other essential cellular processes. Initially identified through genetic screens for transcriptional regulation, **Bur1**, in complex with its cyclin Bur2, has been established as a key player in the intricate machinery of transcription elongation. Its functions extend beyond transcription, implicating it in a nexus of chromatin modification, cell cycle control, and genome stability. This whitepaper provides a comprehensive overview of the discovery, history, and multifaceted functions of the **Bur1** kinase, detailing its key substrates, its role in critical signaling pathways, and the experimental methodologies that have been pivotal in elucidating its mechanisms. Quantitative data are summarized, and key pathways and workflows are visualized to offer a detailed resource for researchers and professionals in drug development.

## Discovery and History

The **BUR1** protein kinase was independently identified in two distinct genetic selections in *Saccharomyces cerevisiae*, highlighting its fundamental role from the outset.

- As SGV1: It was first described as SGV1, a protein kinase involved in the recovery of yeast from cell cycle arrest induced by mating pheromones<sup>[1]</sup>.

- As **BUR1**: A subsequent, pivotal discovery came from a genetic screen designed to find mutations that increase transcription from a promoter lacking an upstream activating sequence (UAS)[1]. This phenotype, termed "Bypass of UAS Requirement," led to the identification of the BUR genes, including **BUR1**[1].

Further investigation revealed that **BUR1** encodes a protein kinase with homology to the CDK family and that it forms an essential functional complex with a cyclin partner, encoded by the BUR2 gene[2][3]. Genetic analyses demonstrated that **bur1** and **bur2** mutations result in nearly identical phenotypes, and biochemical assays confirmed their physical interaction and the necessity of Bur2 for **Bur1**'s kinase activity[3]. The **Bur1/Bur2** complex is the yeast ortholog of the metazoan Positive Transcription Elongation Factor b (P-TEFb), which features the CDK9 kinase[4][5][6]. While **BUR1** is an essential gene, deletion of BUR2 results in slow growth, suggesting another cyclin can partially substitute for its function[7].

## Core Function in Transcription Elongation

The primary and most extensively studied role of the **Bur1/Bur2** kinase complex is the regulation of transcription elongation by RNA Polymerase II (Pol II)[1][4]. It achieves this by phosphorylating several key factors within the transcription elongation complex, thereby coordinating the transition from initiation to productive elongation.

## Phosphorylation of the RNA Polymerase II C-Terminal Domain (CTD)

The C-terminal domain (CTD) of Rpb1, the largest subunit of RNA Pol II, consists of tandem repeats of the consensus heptapeptide YSPTSPS[2][8]. The phosphorylation state of this domain acts as a code, recruiting various factors involved in transcription and RNA processing. **Bur1** was identified as the fourth CTD kinase in yeast[9].

- Serine 5 (Ser5) Phosphorylation: **Bur1** primarily phosphorylates Serine 5 of the CTD repeats in vitro[9]. This phosphorylation, which is also catalyzed by the TFIIF-associated kinase Kin28, is crucial for the early stages of elongation and helps recruit the **Bur1/Bur2** complex itself. The C-terminal region of **Bur1** contains a CTD-interaction domain (CID) that binds to Ser5-phosphorylated CTD, enhancing its recruitment to the 5' ends of genes[10].

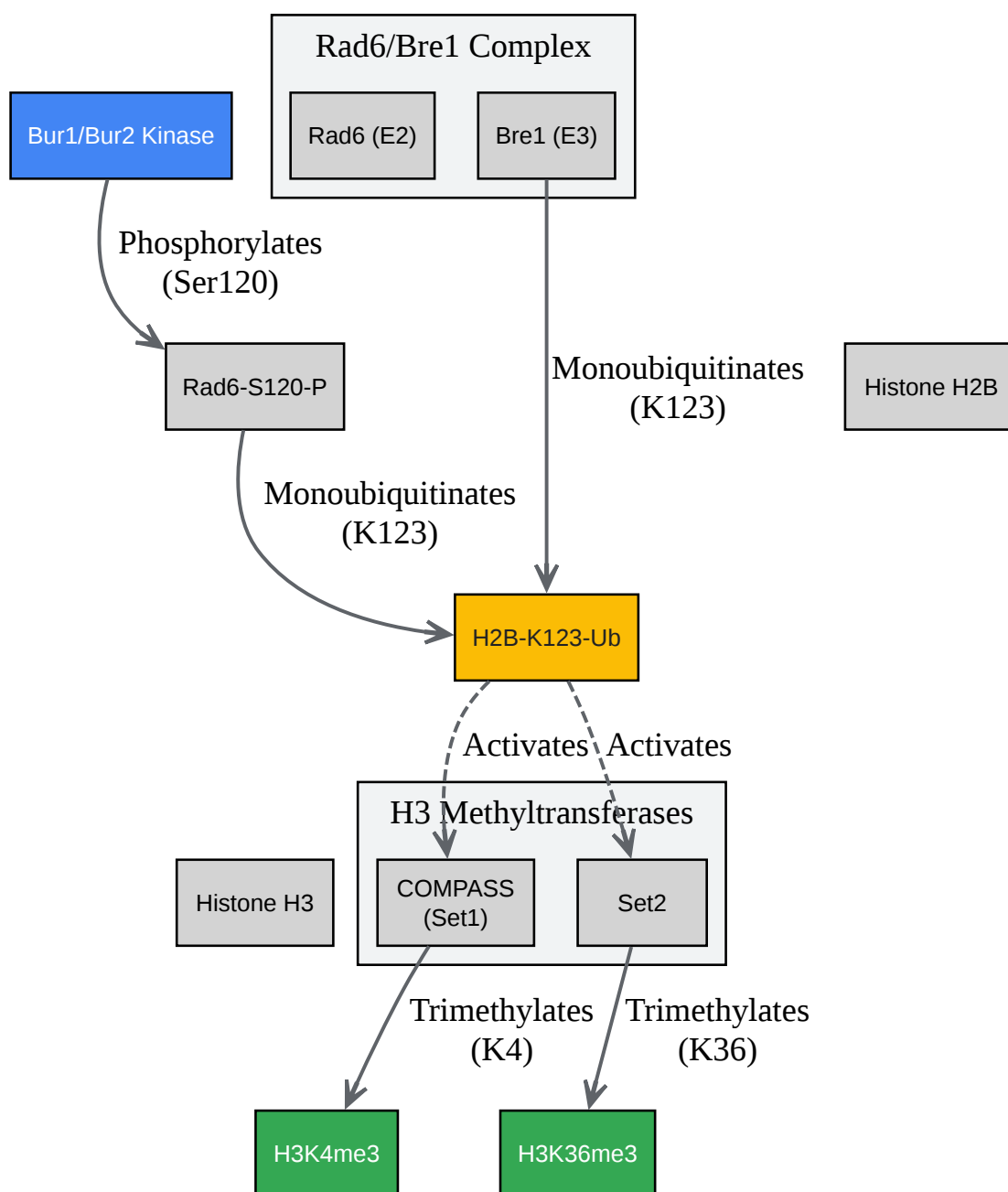
- Stimulation of Serine 2 (Ser2) Phosphorylation: While the Ctk1 kinase is the major catalyst for Ser2 phosphorylation during elongation, **Bur1**/Bur2 plays a significant role in stimulating this process, particularly near promoters[8][10][11].

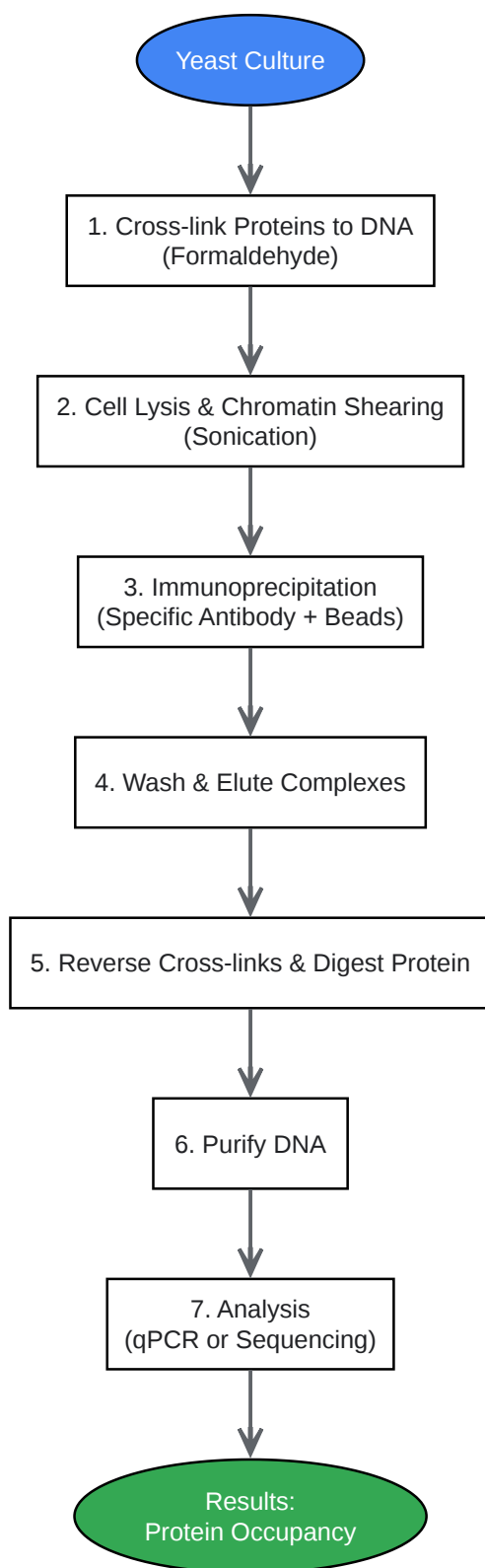
## Phosphorylation of Elongation Factors

Beyond the CTD, **Bur1** targets other critical elongation factors to facilitate the processivity of RNA Pol II.

- Spt5: A crucial substrate of **Bur1** is the Spt5 protein, a subunit of the essential DSIF (DRB-sensitivity-inducing factor) elongation factor[6][12]. **Bur1** phosphorylates the C-terminal region (CTR) of Spt5, which then acts as a platform to recruit the Polymerase-Associated Factor 1 (Paf1) complex to the elongating polymerase[12]. This recruitment is vital for both efficient elongation and downstream chromatin modifications.
- Rpb1 Linker Region: **Bur1**/Cdk9 is the kinase responsible for phosphorylating the linker region of Rpb1 in vivo. This modification enhances the binding of the Spt6 tandem SH2 (tSH2) domain, linking another key elongation and chromatin-remodeling factor to the transcription machinery[6].

The coordinated phosphorylation of these substrates by **Bur1** orchestrates a seamless transition into productive transcription elongation.





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